N-(4-bromo-2-fluorophenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide
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Overview
Description
N-(4-bromo-2-fluorophenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7300^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide is a complex organic compound that features a combination of halogenated aromatic rings and a multi-heterocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process may start with the halogenation of an aromatic ring, followed by the introduction of the fluorine atom. The multi-heterocyclic structure is then constructed through a series of cyclization reactions. The final step involves the formation of the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen atoms in the aromatic rings can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxidized derivatives, while substitution reactions could introduce new functional groups into the aromatic rings.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[730
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-fluorophenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide
- N-(4-bromo-2-chlorophenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide
Uniqueness
N-(4-bromo-2-fluorophenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide is unique due to the specific combination of halogen atoms and the multi-heterocyclic structure. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C21H20BrFN6OS |
---|---|
Molecular Weight |
503.4 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C21H20BrFN6OS/c22-14-6-7-16(15(23)10-14)24-19(30)12-31-21-26-25-20-18-11-17(13-4-2-1-3-5-13)27-29(18)9-8-28(20)21/h1-10,17-18,20,25,27H,11-12H2,(H,24,30) |
InChI Key |
KKVSCYWKEQEFMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3NN=C(N3C=CN2NC1C4=CC=CC=C4)SCC(=O)NC5=C(C=C(C=C5)Br)F |
Origin of Product |
United States |
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